molecular formula C8H13BO3 B14087157 5-Tert-butyl-2-furanboronic acid

5-Tert-butyl-2-furanboronic acid

Katalognummer: B14087157
Molekulargewicht: 168.00 g/mol
InChI-Schlüssel: JMQMPCKMWYOLGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(tert-Butyl)furan-2-yl)boronic acid is an organic compound with the molecular formula C8H13BO3. It is a boronic acid derivative featuring a furan ring substituted with a tert-butyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)furan-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-(tert-butyl)furan using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for (5-(tert-Butyl)furan-2-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(tert-Butyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: Used in various reaction conditions to facilitate the desired transformations.

Major Products Formed

    Coupling Products: Formed via Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed via oxidation of the boronic acid group.

    Deboronated Compounds: Formed via protodeboronation reactions.

Wirkmechanismus

The mechanism of action of (5-(tert-Butyl)furan-2-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other chemical species. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-(tert-Butyl)furan-2-yl)boronic acid is unique due to the presence of the furan ring and the tert-butyl group, which confer specific steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry and material science .

Eigenschaften

Molekularformel

C8H13BO3

Molekulargewicht

168.00 g/mol

IUPAC-Name

(5-tert-butylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H13BO3/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3

InChI-Schlüssel

JMQMPCKMWYOLGL-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(O1)C(C)(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.